molecular formula C10H12O2 B6267222 (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 32149-09-0

(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B6267222
CAS No.: 32149-09-0
M. Wt: 164.2
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Description

(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.

Properties

CAS No.

32149-09-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the diastereoselective reduction of a precursor compound, such as a ketone or an epoxide, using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and specific solvents to enhance selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol may involve large-scale chiral separation techniques, such as preparative chromatography or crystallization. These methods are designed to produce enantiomerically pure compounds efficiently and cost-effectively. The choice of method depends on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It serves as a model compound for understanding the structure-activity relationships of benzopyrans.

Medicine

In medicine, (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is investigated for its potential therapeutic applications. It may be used as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.

    (2S,4S)-4-hydroxyproline: Another chiral compound with similar structural features but different functional groups and biological properties.

Uniqueness

The uniqueness of (2S,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol lies in its specific stereochemistry, which influences its reactivity and biological activity. This makes it a valuable compound for studying the effects of chirality in chemical and biological systems.

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